molecular formula C27H25N3O2 B2890097 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1286710-56-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No. B2890097
CAS RN: 1286710-56-2
M. Wt: 423.516
InChI Key: DDVOPFLDQCDGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C27H25N3O2 and its molecular weight is 423.516. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Heterocyclic Compound Applications

Cyclopropanation Processes and Heterocyclic Systems Synthesis

  • Research by Szakonyi et al. (2002) explores the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, which are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This study provides insights into the synthesis of constrained heterocyclic systems, which could be relevant for the structural modification of compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide for enhanced biological activity (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Anticancer Applications

  • A study by Redda, Gangapuram, and Ardley (2010) discusses the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. This research underlines the importance of tetrahydroisoquinoline moieties in the development of pharmaceutical agents, suggesting a potential area of application for related compounds in cancer research (Redda, Gangapuram, & Ardley, 2010).

Antimicrobial Activity

  • Novel synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives and their antimicrobial activity were investigated by Rao et al. (2020). The study outlines a synthetic pathway from tetrahydroisoquinoline, demonstrating the potential of such compounds in developing antimicrobial agents (Rao et al., 2020).

Diversity-Oriented Synthesis

  • The work by Sriramurthy and Kwon (2010) on diphosphine-catalyzed mixed double-Michael reaction offers a unified synthesis approach for a variety of benzannulated N-heterocycles, including tetrahydroquinolines and tetrahydroisoquinolines. This methodology highlights the versatility of synthetic approaches in generating complex heterocyclic structures, potentially applicable for compounds akin to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide (Sriramurthy & Kwon, 2010).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-29-18-21(23-11-5-6-12-25(23)29)17-26(31)28-22-13-14-24-20(16-22)10-7-15-30(24)27(32)19-8-3-2-4-9-19/h2-6,8-9,11-14,16,18H,7,10,15,17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVOPFLDQCDGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(CCC4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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